Dicyclopentyl(dimethoxy)silane
Overview
Description
Dicyclopentyl(dimethoxy)silane is an organosilicon compound with the molecular formula C₁₂H₂₄O₂Si. It is a colorless to almost colorless clear liquid with a boiling point of 120°C at 6 mmHg . This compound is used in various chemical applications due to its unique properties and reactivity.
Mechanism of Action
Target of Action
The primary target of Dicyclopentyldimethoxysilane is the Ziegler-Natta catalysts . These catalysts are used in the polymerization of olefins, particularly in the production of polypropylene .
Mode of Action
Dicyclopentyldimethoxysilane acts as an external donor in the presence of Ziegler-Natta catalysts . It interacts with these catalysts to regulate the tacticity distribution and molecular weight distribution of polypropylene . The compound shows stronger effects than other silane type external donors .
Biochemical Pathways
The compound affects the polymerization process of propylene . It influences the tacticity distribution and molecular weight distribution of polypropylene, leading to changes in the polymer’s properties .
Result of Action
The action of Dicyclopentyldimethoxysilane results in the production of polypropylene with both higher isotacticity index, lower molecular weight, or narrower molecular weight distribution . This means that the compound can effectively control the properties of the resulting polymer, making it more suitable for specific applications .
Action Environment
The action of Dicyclopentyldimethoxysilane can be influenced by various environmental factors. For instance, the presence of hydrogen can affect the compound’s interaction with Ziegler-Natta catalysts . Additionally, the use of composite external donors can further increase the catalytic activity and isotacticity of polypropylene .
Preparation Methods
Dicyclopentyl(dimethoxy)silane can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentyl magnesium halide (a Grignard reagent) with tetramethoxysilane . The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silane compound. Industrial production methods often involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Dicyclopentyl(dimethoxy)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts slowly with moisture or water, leading to the formation of silanols and methanol.
Oxidation and Reduction: Can participate in oxidation-reduction reactions, although specific conditions and reagents vary.
Substitution: Can undergo substitution reactions where the methoxy groups are replaced by other functional groups.
Common reagents used in these reactions include water, acids, and bases. The major products formed depend on the specific reaction conditions but often include silanols, siloxanes, and other organosilicon compounds .
Scientific Research Applications
Dicyclopentyl(dimethoxy)silane has a wide range of applications in scientific research:
Comparison with Similar Compounds
Dicyclopentyl(dimethoxy)silane can be compared with other similar organosilicon compounds, such as:
Dimethoxydicyclopentylsilane: Similar in structure but may have different reactivity and applications.
Dicyclopentyldichlorosilane: Contains chlorine atoms instead of methoxy groups, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific combination of cyclopentyl and methoxy groups, which confer distinct reactivity and stability compared to other organosilicon compounds .
Properties
IUPAC Name |
dicyclopentyl(dimethoxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2Si/c1-13-15(14-2,11-7-3-4-8-11)12-9-5-6-10-12/h11-12H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCYDYZLEAQGJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1CCCC1)(C2CCCC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80888929 | |
Record name | Cyclopentane, 1,1'-(dimethoxysilylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80888929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Cyclopentane, 1,1'-(dimethoxysilylene)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
126990-35-0 | |
Record name | Dicyclopentyldimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126990-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentane, 1,1'-(dimethoxysilylene)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126990350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentane, 1,1'-(dimethoxysilylene)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopentane, 1,1'-(dimethoxysilylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80888929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dicyclopentyldimethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.601 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclopentane,1,1'-(dimethoxysilylene)bis- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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